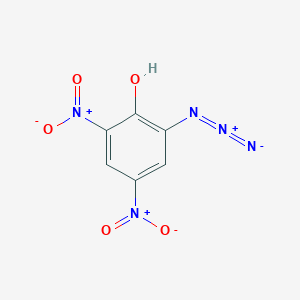
2-Azido-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitro-2-azidophenol is an organic compound that belongs to the class of nitroazidophenols It is characterized by the presence of two nitro groups (-NO2) and one azido group (-N3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-2-azidophenol typically involves the nitration of 2-azidophenol. The nitration process introduces nitro groups into the phenol ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of 4,6-dinitro-2-azidophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-2-azidophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-azido-4,6-diaminophenol.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and other azide sources are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 2-azido-4,6-diaminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4,6-Dinitro-2-azidophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-dinitro-2-azidophenol involves its interaction with molecular targets through its nitro and azido groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the azido group.
2-Azidophenol: Contains the azido group but lacks the nitro groups.
4,6-Dinitro-2-aminophenol: Similar but with an amino group instead of an azido group
Uniqueness
4,6-Dinitro-2-azidophenol is unique due to the presence of both nitro and azido groups on the same phenol ring.
Properties
CAS No. |
33354-59-5 |
|---|---|
Molecular Formula |
C6H3N5O5 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-azido-4,6-dinitrophenol |
InChI |
InChI=1S/C6H3N5O5/c7-9-8-4-1-3(10(13)14)2-5(6(4)12)11(15)16/h1-2,12H |
InChI Key |
HWTBWCUBBTWHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















